Compound Description: This research focuses on a series of 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives designed and evaluated for their antileukemic activity. [] These compounds exhibit varying levels of potency against human leukemic cell lines (K562 and CEM), with some showing promising IC50 values in the micromolar range. [] Notably, derivatives with electron-withdrawing halogen substituents at the para position on the phenyl ring demonstrated superior in vitro activity. []
Relevance: This series of compounds, while structurally distinct from 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(2-methoxyphenyl)ethanone, shares the key piperidine moiety. Both classes of compounds explore the incorporation of piperidine within a larger molecular framework, suggesting a potential interest in the pharmacological properties associated with this heterocyclic structure.
Relevance: While DPHMPP lacks the piperidinylmethyl substituent found in 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(2-methoxyphenyl)ethanone, both compounds share a core structure with a 2,4-dihydroxyphenyl group linked to a substituted aromatic ketone. This structural similarity highlights the importance of this core structure in various applications, including corrosion inhibition and potential biological activities.
3-(2-bromo-5-methoxyphenyl)-7-(substituted-benzylidene)-6(substituted-phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines (13a-h) and 3-(2-bromo-5-methoxyphenyl)-6-(substituted-phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines (14a-h/16)
Compound Description: This research explores the synthesis and biological activity of two series of compounds: 3-(2-bromo-5-methoxyphenyl)-7-(substituted-benzylidene)-6(substituted-phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines (13a-h) and 3-(2-bromo-5-methoxyphenyl)-6-(substituted-phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines (14a-h/16). [] These compounds were synthesized through cyclocondensation reactions and were subsequently screened for antioxidant, analgesic, anti-inflammatory, and antimicrobial activity. [] The study identified several compounds with promising pharmacological profiles. []
Relevance: This research, while focused on triazolothiadiazine derivatives, offers a valuable comparison for understanding the structure-activity relationship of 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(2-methoxyphenyl)ethanone. Both studies investigate the introduction of diverse substituents onto core heterocyclic scaffolds (triazolothiadiazine vs. a substituted phenyl ketone) to modulate biological activity. This highlights a common approach in medicinal chemistry, whereby modifying a core structure can lead to compounds with varied and potentially improved therapeutic properties.
2-Phenyl-2-hydroxyacetophenone (PHAP-H) and Other α-Hydroxy Ketones
Compound Description: This research investigates the aliphatic C-C bond cleavage of α-hydroxy ketones using non-heme iron(II) complexes. [] Several α-hydroxy ketones, including 2-phenyl-2-hydroxyacetophenone (PHAP-H), were studied as ligands in biomimetic iron complexes. [] The study explored the mechanism of the oxidative C-C bond cleavage reaction, drawing parallels to the reaction catalyzed by the enzyme 2,4'-Dihydroxyacetophenone dioxygenase (DAD). []
Relevance: This research highlights the reactivity of α-hydroxy ketones, a functional group present in 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(2-methoxyphenyl)ethanone. The study emphasizes that α-hydroxy ketones can undergo C-C bond cleavage when coordinated to iron complexes, providing insights into potential metabolic pathways for the target compound. This connection emphasizes the importance of understanding the reactivity of specific functional groups in predicting the biological fate of compounds.
Compound Description: This research describes an unusual tandem reaction sequence involving oxa Diels-Alder, retro Diels-Alder, and 6π-electrocyclic ring-opening reactions. [] The reaction of 6-amino-4-(4-methoxyphenyl)-2H-pyran-2-ones with benzaldehydes resulted in the formation of 3-(4-methoxyphenyl)-5-phenyl-1-(piperidin-1-yl/pyrrolidin-1-yl)penta-2,4-dien-1-ones. [] The study explores the influence of electron-donating and -withdrawing substituents on the reaction rate, indicating a normal electron demand pathway. []
Relevance: The products of this reaction, 3-(4-methoxyphenyl)-5-phenyl-1-(piperidin-1-yl/pyrrolidin-1-yl)penta-2,4-dien-1-ones, share the piperidin-1-yl moiety with 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(2-methoxyphenyl)ethanone. While the overall structures differ significantly, the common piperidine group suggests potential similarities in certain biological activities or interactions. Additionally, this reaction highlights the versatility of piperidine-containing compounds as synthons for accessing diverse molecular architectures.
Mannich Bases of Piperidine and p-Chloroaniline Derivatives
Compound Description: This research focuses on the synthesis and characterization of eight Mannich bases derived from piperidine and p-chloroaniline. [] The compounds were evaluated for their antioxidant and antimicrobial properties, demonstrating significant activity in both assays. []
Relevance: This study, while focused on Mannich base derivatives, emphasizes the versatility of piperidine as a building block for diverse biologically active compounds. This reinforces the potential significance of the piperidin-1-ylmethyl substituent present in 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(2-methoxyphenyl)ethanone, suggesting it may contribute to the target compound's overall pharmacological profile.
(6aR,10aR)-3-(1-Adamantyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol (AM411) and Other CB1 Agonists
Compound Description: This research investigates the behavioral effects of chronic CB1 receptor activation in squirrel monkeys, examining tolerance, dependence, and interactions with other drugs. [] The study used various CB1 agonists, including the long-acting compound AM411, as well as antagonists and non-cannabinoid drugs like methamphetamine and dopamine-related compounds. [] The research reveals the development of tolerance to CB1 agonists, enhanced sensitivity to antagonists, and cross-tolerance with certain dopamine-related drugs. []
Relevance: While 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(2-methoxyphenyl)ethanone is not directly related to cannabinoids, this research highlights the complex pharmacological interactions that can occur with drugs targeting the central nervous system. Understanding how CB1 receptor activation can influence sensitivity to other drugs, including those potentially targeting dopamine receptors, offers valuable insights for exploring the potential pharmacological profile of the target compound. While structural similarities are absent, this study underscores the importance of considering broader pharmacological context when evaluating novel compounds.
Methyl 3-diazo-2-(2,4-dimethylphenyl)-4-phenyl-3H-pyrrole-5-carboxylate and other β-Diazo and β-Triazenylpyrrole Derivatives
Compound Description: This research focuses on the synthesis and evaluation of new β-diazopyrrole and β-triazenylpyrrole derivatives for their apoptotic activity. [] These compounds were synthesized from isoxazoles and pyridinium salts and tested for their ability to induce apoptosis in the THP-1 cell line. [] The most potent compound identified, methyl 3-diazo-2-(2,4-dimethylphenyl)-4-phenyl-3H-pyrrole-5-carboxylate, demonstrated significant cytotoxic activity at low micromolar concentrations. []
Relevance: While these compounds differ structurally from 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(2-methoxyphenyl)ethanone, both classes represent examples of exploring heterocyclic scaffolds for potential therapeutic applications. The focus on apoptosis induction by β-diazopyrrole and β-triazenylpyrrole derivatives highlights the diverse mechanisms by which heterocyclic compounds can exert biological activity, offering a broader perspective on the potential pharmacological space occupied by the target compound.
Schiff Base Chalcones with Varying Alkoxy Chain Lengths
Compound Description: This research investigates the liquid crystalline properties of two homologous series of Schiff base chalcones. [] The compounds in Series A are 1-{4-[(2,4-dihydroxy benzylidene) amino] phenyl}-3-(4-alkoxy phenyl) prop-2-en-1-one derivatives with varying alkoxy chain lengths. [] Series B comprises 1-(4-{[1-(2,4-dihydroxyphenyl)ethylidene]amino}phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one derivatives with different alkoxy chain lengths. [] The study analyzes the thermotropic properties of these compounds, revealing the emergence of nematic and smectic phases depending on chain length and linking group. []
Relevance: This study, while focused on liquid crystalline properties, demonstrates the impact of subtle structural modifications on the physical and potentially biological behavior of compounds. The systematic variation of alkoxy chain length in the Schiff base chalcones mirrors the approach in medicinal chemistry where small structural changes can significantly alter a compound's properties. This research offers a valuable parallel for understanding how the specific structural features of 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(2-methoxyphenyl)ethanone may influence its pharmacological behavior.
(3′-(Aminocarbonyl)[1,1′-biphenyl]-3-yl)-cyclohexylcarbamate (URB597) and N-Cyclohexyl-carbamic acid, 3′-(Aminocarbonyl)-6-hydroxy[1,1′-biphenyl]-3-yl ester (URB937)
Compound Description: This research investigates the efficacy of brain-permeant and -impermeant fatty acid amide hydrolase (FAAH) inhibitors in suppressing paclitaxel-induced neuropathic pain. [] The study compares the effects of URB597 (brain-permeant) and URB937 (brain-impermeant) on mechanical and cold allodynia, also exploring their synergism with morphine. [] The research suggests that both inhibitors, acting via different mechanisms involving cannabinoid receptors, effectively attenuate neuropathic pain, with potential for morphine-sparing effects. []
Relevance: While 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(2-methoxyphenyl)ethanone is structurally distinct from FAAH inhibitors, this research highlights the potential for targeting the endocannabinoid system in pain management. This study indirectly suggests that if the target compound interacts with the endocannabinoid system, it might also exhibit analgesic properties, either directly or through interactions with cannabinoid receptors. Although structural similarities are absent, this research provides a valuable pharmacological context for exploring the potential therapeutic applications of the target compound.
Compound Description: This research examines the role of cannabinoid CB2 receptor activation in suppressing hyperalgesia evoked by capsaicin. [] The study utilizes AM1241, a CB2-selective agonist, demonstrating its efficacy in reducing thermal and mechanical hyperalgesia and allodynia induced by capsaicin. [] The research suggests that peripheral CB2 receptors play a crucial role in modulating pain responses, highlighting their potential as therapeutic targets. []
Relevance: This research, while focused on a CB2-selective agonist, highlights the importance of considering potential interactions with the endocannabinoid system when evaluating novel compounds. Although 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(2-methoxyphenyl)ethanone is structurally distinct from AM1241, both compounds incorporate piperidine moieties. While speculative, this shared structural element suggests the possibility that the target compound might exhibit some affinity for cannabinoid receptors, warranting further investigation into its potential interactions with the endocannabinoid system.
4-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxy-ɑ-methylbenzenemethanol (P88), 4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxybenzoic acid (P95), 1-[4-[3-[4-(6-Ethoxy-1,2-benzisoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone (C), and 1-[3-(4-Acetyl-2-methoxyphenoxy)propyl]-4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine-N-oxide (D)
Compound Description: This research focuses on synthesizing related substances of iloperidone, an antipsychotic medication. [] The study describes the preparation of six related substances, including P88, P95, C, and D, which are structurally analogous to iloperidone. [] These compounds serve as reference materials for quality control purposes during iloperidone manufacturing. []
Relevance: While these iloperidone analogs are not directly comparable to 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(2-methoxyphenyl)ethanone, they highlight the approach of synthesizing and characterizing related substances for pharmaceutical analysis. This emphasizes the importance of understanding the chemical space surrounding a target compound, including potential impurities or metabolites, when evaluating its safety and efficacy. Although structural similarities are limited, this study underscores the broader context of pharmaceutical analysis within which the target compound's development would occur.
Itraconazole
Compound Description: Itraconazole is a triazole antifungal medication used to treat various fungal infections. [] It is a weak base that is practically micronized at physiological pH. [] The research discusses its chemical structure and clinical applications. []
Relevance: While structurally dissimilar to 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(2-methoxyphenyl)ethanone, itraconazole represents a successful therapeutic agent derived from a heterocyclic scaffold. This connection highlights the potential of heterocyclic compounds, like the target compound, in drug discovery. Although structural similarities are absent, itraconazole serves as an example of the therapeutic potential within this chemical class.
Compound Description: This research focuses on the synthesis and pharmacological evaluation of 3-substituted 3-hydroxy-6-phenyl-3,4-dihydro-2H-1,3-oxazines. [] The study explored the antioxidant, cytotoxic, and acute toxicity profiles of these compounds. [] Two compounds, (2Z)-3-hydroxy-3-[4-hydroxy-2-(4-methylphenyl-3,6-diphenyl-3,4-dihydro-2H-1,3-oxazin-4-yl]-1-phenylprop-2-en-1-one (IIb) and (2Z)-3-hydroxy-3-[4-hydroxy-3-(4-methoxyphenyl)-2-(4-methylphenyl)-6-phenyl-3,4-dihydro-2H-1,3-oxazin-4-yl]-1-phenylprop-2-en-1-one (IIc), demonstrated significant antioxidant activity. []
Relevance: While structurally distinct from 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(2-methoxyphenyl)ethanone, this research demonstrates the exploration of diverse heterocyclic scaffolds for their biological activities. The focus on antioxidant properties in these oxazine derivatives highlights the potential for heterocyclic compounds, including the target compound, to possess valuable pharmacological activities. While structural similarities are limited, this study provides a broader context for understanding the potential therapeutic space occupied by the target compound. , ,
Compound Description: This research reports the isolation of a new prenylated acetophenone, 1-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]ethanone, from the root bark of Derris indica. [] The study elucidated its structure using chemical and spectral analyses. [] The presence of this prenylated acetophenone holds biogenetic and chemotaxonomic significance. []
Relevance: This compound shares a structural resemblance with 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(2-methoxyphenyl)ethanone, both featuring a 2,4-dihydroxyphenyl group linked to an ethanone moiety. The key difference lies in the substituents at position 3 of the phenyl ring: a prenyl group in the isolated compound and a piperidinylmethyl group in the target compound. This structural similarity suggests that the two compounds could share some biological properties, potentially related to the 2,4-dihydroxyphenyl-ethanone core structure.
Compound Description: This research reports the isolation and characterization of a new acetophenone derivative, 1-(4-methoxy-3-(6-methoxy-3-acetylphenylperoxy)phenyl)ethanone, from the rhizome of Cynanchum otophyllum. [], [] The compound demonstrated antifungal activity in preliminary tests. [], []
Relevance: Although 1-(4-Methoxy-3-(6-methoxy-3-acetylphenylperoxy)phenyl)ethanone is structurally distinct from 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(2-methoxyphenyl)ethanone, both belong to the class of acetophenone derivatives. The presence of a methoxy group at position 2 and an acetyl group at position 3 in the isolated compound is noteworthy as it highlights the structural diversity within the acetophenone class. This finding suggests that 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(2-methoxyphenyl)ethanone, with its unique substitution pattern, might also possess interesting biological properties. ,
1-(2,4-Dihydroxyphenyl)ethanone, 1-(4-Hydroxyphenyl)ethanone, 1-(4-Hydroxy-3-methoxyphenyl)ethanone, and 1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone
Compound Description: This research reports the isolation of four aromatic compounds, 1-(2,4-Dihydroxyphenyl)ethanone, 1-(4-Hydroxyphenyl)ethanone, 1-(4-Hydroxy-3-methoxyphenyl)ethanone, and 1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone, from the petroleum ether extract of Cynanchum auriculatum. [] These compounds were identified for the first time in this plant. []
Relevance: These four compounds represent a series of acetophenone derivatives with varying degrees of hydroxylation and methoxylation on the phenyl ring. 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(2-methoxyphenyl)ethanone also shares the core structure of a 2,4-dihydroxyphenyl-ethanone, suggesting potential commonalities in their biological activity. The presence of a piperidinylmethyl group at position 3 of the phenyl ring in the target compound introduces a structural element not found in these related compounds, suggesting the potential for unique pharmacological properties.
1-(4-Hydroxy-3-methoxyphenyl)ethanone
Compound Description: This research analyzes the flavoring compounds present in fresh Iris rhizomes treated with biological technology. [] 1-(4-Hydroxy-3-methoxyphenyl)ethanone was identified as one of the main flavoring components, contributing 2.69% to the total peak area. []
Relevance: This compound exhibits a close structural resemblance to 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(2-methoxyphenyl)ethanone, with the only difference being the presence of a piperidinylmethyl substituent at position 3 of the phenyl ring and the addition of a 2-methoxyphenyl group at the alpha position to the ketone in the target compound. This similarity suggests the target compound may exhibit aromatic properties or possibly contribute to flavor profiles similar to the identified flavoring component.
(R)-Methanandamide
Compound Description: This study explores the vasorelaxant effects of (R)-methanandamide, a metabolically stable analog of the endocannabinoid anandamide. [] The research demonstrates that (R)-methanandamide stimulates nitric oxide (NO) production in rabbit aortic endothelial cells through a non-CB1/CB2 receptor mechanism. [] This finding suggests that (R)-methanandamide activates a novel anandamide receptor, leading to eNOS phosphorylation and NO production, contributing to vasodilation. []
Relevance: Although structurally distinct from 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(2-methoxyphenyl)ethanone, this research highlights the complexity of the endocannabinoid system and the potential for non-CB1/CB2 receptor-mediated effects. This knowledge is crucial when considering the potential for off-target effects or interactions with the endocannabinoid system when evaluating novel compounds, even if they do not directly resemble known cannabinoids. ,
1-(2,4-Dihydroxy-6-methoxy-3,5-bis(3-methylbut-2-en-1-yl)phenyl)ethanone (1) and Acrovestenol (2)
Compound Description: This research identifies two aryl ketones, 1-(2,4-Dihydroxy-6-methoxy-3,5-bis(3-methylbut-2-en-1-yl)phenyl)ethanone (1) and a new compound named acrovestenol (2), as cyclooxygenase-2 (COX-2) inhibitory principles from the bark of Acronychia pedunculata. [] The study demonstrates that these compounds inhibit COX-2 activity, highlighting their potential as anti-inflammatory agents. []
Relevance: 1-(2,4-Dihydroxy-6-methoxy-3,5-bis(3-methylbut-2-en-1-yl)phenyl)ethanone shares a structural resemblance with 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(2-methoxyphenyl)ethanone, both featuring a 2,4-dihydroxyphenyl group linked to an ethanone moiety. The key difference lies in the substituents at positions 3, 5, and 6 of the phenyl ring. This structural similarity suggests that the two compounds could share some biological properties, potentially related to the 2,4-dihydroxyphenyl-ethanone core structure. The discovery of COX-2 inhibitory activity in the related compound suggests a potential avenue for investigating similar activity in the target compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.